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Compound of Interest

Compound Name: 2-(tert-Butyl)isonicotinic acid

Cat. No.: B1269214 Get Quote

Disclaimer: As of late 2025, dedicated theoretical and computational chemistry studies

specifically focused on 2-(tert-Butyl)isonicotinic acid are not available in the published

scientific literature. This guide, therefore, utilizes data from comprehensive theoretical studies

on the closely related parent compound, nicotinic acid, as a proxy to illustrate the

methodologies and expected quantum chemical properties. This approach provides a robust

framework for understanding the structural and electronic characteristics that would be

anticipated for 2-(tert-Butyl)isonicotinic acid.

Introduction
2-(tert-Butyl)isonicotinic acid is a derivative of isonicotinic acid, a compound of significant

interest in medicinal chemistry. Isonicotinic acid derivatives, most notably isoniazid, form the

basis of several antitubercular drugs.[1][2][3][4][5] The introduction of a bulky tert-butyl group at

the 2-position of the pyridine ring is expected to significantly influence the molecule's steric and

electronic properties, potentially impacting its biological activity and physicochemical

characteristics.

Theoretical studies, employing quantum chemical methods like Density Functional Theory

(DFT), are invaluable for elucidating molecular structure, vibrational properties, and electronic

behavior. Such studies can predict molecular geometries, infrared and Raman spectra, and

reactivity descriptors, offering insights that complement experimental data. This guide outlines

the standard computational protocols and presents theoretical data for a proxy molecule to

serve as a benchmark for future computational work on 2-(tert-Butyl)isonicotinic acid.
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Theoretical Framework: A Computational Chemistry
Workflow
A typical workflow for the theoretical investigation of a molecule like 2-(tert-Butyl)isonicotinic
acid is depicted below. This process involves initial structure generation, geometry optimization

to find the lowest energy conformation, and subsequent calculation of various molecular

properties.
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A standard workflow for computational analysis of a molecule.

Theoretical Data (Proxy: Nicotinic Acid)
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The following data tables summarize the calculated properties of nicotinic acid, obtained using

Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[6]

These values provide a reasonable approximation for the isonicotinic acid core.

Optimized Geometric Parameters
The tables below present the calculated bond lengths and bond angles for the optimized

geometry of nicotinic acid. The atom numbering corresponds to the standard IUPAC

nomenclature for the pyridine ring and the carboxylic acid substituent.

Table 1: Selected Optimized Bond Lengths of Nicotinic Acid[6]

Bond Length (Å)

C2-C3 1.392

C3-C4 1.395

C4-C5 1.391

C5-C6 1.393

N1-C2 1.339

N1-C6 1.341

C3-C7 1.498

C7-O8 1.215

C7-O9 1.359

O9-H10 0.971

Table 2: Selected Optimized Bond Angles of Nicotinic Acid[6]
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Angle Value (°)

N1-C2-C3 123.3

C2-C3-C4 118.4

C3-C4-C5 119.1

C4-C5-C6 118.5

C5-C6-N1 123.0

C2-N1-C6 117.7

C2-C3-C7 120.5

C4-C3-C7 121.1

C3-C7-O8 124.8

C3-C7-O9 112.3

O8-C7-O9 122.9

C7-O9-H10 107.4

Vibrational Frequencies
The calculated harmonic vibrational frequencies are crucial for interpreting experimental

infrared (IR) and Raman spectra. Key vibrational modes for the nicotinic acid molecule are

listed below.

Table 3: Selected Calculated Vibrational Frequencies of Nicotinic Acid[6]
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Mode Description Wavenumber (cm⁻¹)

O-H Stretch 3754

C-H Stretch (Aromatic) 3128 - 3080

C=O Stretch (Carboxylic Acid) 1789

C=C, C=N Ring Stretch 1625, 1598

O-H In-plane Bend 1385

C-O Stretch (Carboxylic Acid) 1320

O-H Out-of-plane Bend 950

Electronic Properties
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied

Molecular Orbital (LUMO) are important indicators of a molecule's chemical reactivity and

electronic transitions.

Table 4: Calculated Electronic Properties of Nicotinic Acid[6]

Property Value (eV)

HOMO Energy -7.02

LUMO Energy -1.85

HOMO-LUMO Gap 5.17

Experimental Protocols
Computational Methodology (for Nicotinic Acid Proxy)
The theoretical data presented in this guide for nicotinic acid were derived from calculations

performed with the following methodology[6]:

Software: Gaussian 09 program suite.
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Method: Density Functional Theory (DFT).

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr

correlation functional (B3LYP).

Basis Set: 6-311++G(d,p).

Procedure: The molecular geometry was first optimized to a minimum on the potential

energy surface. Subsequently, harmonic vibrational frequency calculations were performed

at the same level of theory to confirm the nature of the stationary point and to obtain the

vibrational spectra.

Synthesis of Isonicotinic Acid Derivatives
The synthesis of isonicotinic acid and its derivatives can be achieved through the oxidation of

corresponding picoline precursors. For instance, isonicotinic acid can be produced by the

oxidation of 4-styryl pyridine, which is itself derived from gamma-picoline.[7][8] The introduction

of the tert-butyl group at the 2-position would likely involve a multi-step synthesis starting from

a suitably substituted pyridine ring.

Spectroscopic Characterization
The structural confirmation of 2-(tert-Butyl)isonicotinic acid would rely on standard

spectroscopic techniques:

NMR Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.

The tert-butyl group is expected to show a characteristic singlet in the ¹H NMR spectrum

around 1.3-1.5 ppm, integrating to nine protons.[9] The quaternary carbon and the three

methyl carbons of the tert-butyl group would be identifiable in the ¹³C NMR spectrum.[10]

FT-IR Spectroscopy: The presence of the carboxylic acid group would be confirmed by a

broad O-H stretching band around 3000 cm⁻¹ and a strong C=O stretching band around

1700 cm⁻¹.

Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the

molecular weight and elemental composition of the compound.
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Hypothetical Signaling Pathway
Given the known antitubercular activity of isonicotinic acid derivatives, it is plausible that 2-
(tert-Butyl)isonicotinic acid could be investigated as an inhibitor of a key bacterial enzyme.

The diagram below illustrates a hypothetical mechanism where the molecule acts as a

competitive inhibitor.

Bacterial Enzyme System
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Hypothetical inhibition of a bacterial enzyme by an isonicotinic acid derivative.

Conclusion
While specific theoretical studies on 2-(tert-Butyl)isonicotinic acid are currently lacking, this

guide provides a comprehensive framework for such future investigations. By using nicotinic

acid as a proxy, we have outlined the expected structural, vibrational, and electronic properties

based on high-level DFT calculations. The provided experimental protocols for synthesis and

characterization, along with the visualized computational workflow and a hypothetical

mechanism of action, offer a complete picture for researchers, scientists, and drug

development professionals interested in this class of compounds. Future computational work

should focus on performing DFT calculations directly on 2-(tert-Butyl)isonicotinic acid to

provide a more accurate theoretical model and to understand the specific effects of the tert-

butyl substituent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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